methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound that belongs to the class of furo[3,2-c]pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates can yield the desired furo[3,2-c]pyran derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may activate or inhibit certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
Uniqueness
Methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate stands out due to its unique furo[3,2-c]pyran structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C17H16O6/c1-9-8-12-14(16(18)22-9)13(15(23-12)17(19)21-3)10-4-6-11(20-2)7-5-10/h4-8,13,15H,1-3H3 |
InChI Key |
ZIDSDMVIJGGWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=C(C=C3)OC)C(=O)O1 |
Origin of Product |
United States |
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